molecular formula C11H13F3N4 B14903773 3-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)-2-methylpropanenitrile

3-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)-2-methylpropanenitrile

Cat. No.: B14903773
M. Wt: 258.24 g/mol
InChI Key: CUGHLCYBBOQWKA-UHFFFAOYSA-N
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Description

3-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)-2-methylpropanenitrile is a synthetic organic compound that features a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)-2-methylpropanenitrile typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with 3-bromo-2-methylpropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

3-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)-2-methylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyrimidine-2-amine: A precursor in the synthesis of the target compound.

    Trifluoromethyl-substituted pyrimidines: These compounds share similar electronic properties and are used in various applications.

Uniqueness

3-(Ethyl(4-(trifluoromethyl)pyrimidin-2-yl)amino)-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H13F3N4

Molecular Weight

258.24 g/mol

IUPAC Name

3-[ethyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]-2-methylpropanenitrile

InChI

InChI=1S/C11H13F3N4/c1-3-18(7-8(2)6-15)10-16-5-4-9(17-10)11(12,13)14/h4-5,8H,3,7H2,1-2H3

InChI Key

CUGHLCYBBOQWKA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C#N)C1=NC=CC(=N1)C(F)(F)F

Origin of Product

United States

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